molecular formula C10H6N2O4 B595970 1,5-Dinitronaphthalene-d6 CAS No. 1219804-48-4

1,5-Dinitronaphthalene-d6

Cat. No.: B595970
CAS No.: 1219804-48-4
M. Wt: 224.205
InChI Key: ZUTCJXFCHHDFJS-MZWXYZOWSA-N
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Description

1,5-Dinitronaphthalene-d6 is a deuterated derivative of 1,5-Dinitronaphthalene, a compound with the molecular formula C10H6N2O4. This compound is characterized by the presence of two nitro groups (-NO2) attached to the naphthalene ring at positions 1 and 5. The deuterated version, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dinitronaphthalene-d6 can be synthesized through the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. The reaction is typically carried out under mild conditions with a catalyst such as nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O) to improve the selectivity and yield of the desired product . The reaction conditions involve maintaining a specific temperature and using an appropriate solvent to facilitate the nitration process.

Industrial Production Methods

In industrial settings, the production of 1,5-Dinitronaphthalene involves the nitration of naphthalene with mixed acids (nitric acid and sulfuric acid) at controlled temperatures. The resulting mixture of isomers is then separated through fractional crystallization or solvent extraction to obtain pure 1,5-Dinitronaphthalene .

Chemical Reactions Analysis

Types of Reactions

1,5-Dinitronaphthalene-d6 undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 1,5-diaminonaphthalene.

    Substitution: The products depend on the substituent introduced during the reaction.

    Oxidation: Various oxidation products can be formed depending on the reaction conditions and reagents used.

Scientific Research Applications

1,5-Dinitronaphthalene-d6 is used in a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dinitronaphthalene: Another isomer with nitro groups at positions 1 and 3.

    1,8-Dinitronaphthalene: An isomer with nitro groups at positions 1 and 8.

    1,4-Dinitronaphthalene: An isomer with nitro groups at positions 1 and 4.

Uniqueness

1,5-Dinitronaphthalene-d6 is unique due to its specific substitution pattern and deuteration, which makes it valuable for research applications requiring isotopic labeling. Its distinct properties and reactivity profile differentiate it from other isomers and make it suitable for specialized applications in scientific research and industry .

Properties

IUPAC Name

1,2,3,5,6,7-hexadeuterio-4,8-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTCJXFCHHDFJS-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])C(=C1[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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